molecular formula C6H10ClN3 B6277772 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride CAS No. 2763779-46-8

3-cyclopropyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6277772
CAS No.: 2763779-46-8
M. Wt: 159.6
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Description

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group at the third position and an amine group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

    Substitution: The amine group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride
  • 4-Amino-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: Compared to these similar compounds, 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group at the third position and the amine group at the fourth position provides distinct steric and electronic properties, making it a valuable scaffold for the development of new chemical entities.

Properties

CAS No.

2763779-46-8

Molecular Formula

C6H10ClN3

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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